molecular formula C9H16N2O3S B13268037 Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate

Cat. No.: B13268037
M. Wt: 232.30 g/mol
InChI Key: FWRHVNGHMPEEOH-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride (CAS 105292-63-5) is a chemical compound of significant interest in medicinal chemistry research due to its incorporation of the 1,3-thiazolidin-4-one scaffold. This scaffold is recognized as a privileged structure in drug discovery, known for its wide spectrum of pharmacological activities . The 1,3-thiazolidin-4-one core is susceptible to modification at multiple positions, allowing researchers to explore diverse structure-activity relationships and optimize compounds for specific biological targets . Derivatives of this heterocyclic system have been extensively studied and reported to possess a remarkable range of bioactivities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and antiviral properties . The presence of the 2-methyl-1,3-thiazolidine-4-carboxamide group in this molecule provides a key structural motif for investigating these potential applications. As such, this compound serves as a valuable intermediate or building block for the synthesis of novel chemical entities and for probing complex biochemical pathways. It is intended for use as a reference standard or a starting material in discovery chemistry and preclinical research programs. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)

InChI Key

FWRHVNGHMPEEOH-UHFFFAOYSA-N

Canonical SMILES

CC1NC(CS1)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methyl-1,3-Thiazolidine Core

The 1,3-thiazolidine ring is commonly synthesized via the condensation of a suitable amino thiol with an aldehyde or keto acid derivative. For example:

  • Hantzsch Method: This involves the reaction of cysteamine (2-aminoethanethiol) with acetaldehyde or other aldehydes to form the thiazolidine ring.
  • Alternative One-Pot Methods: One-pot reactions combining amino components, aldehydes, and mercapto acids have been optimized for related thiazolidine derivatives, achieving high conversion rates (up to 96%) at moderate temperatures (80–85°C) over several hours.

Formation of the Formamido Linkage

  • The formamido group (-NH-CHO) is introduced via amide bond formation between the thiazolidine-4-carboxylic acid derivative and methyl 3-aminopropanoate or its equivalents.
  • This step typically employs peptide coupling reagents or carbodiimide-mediated activation under reflux conditions in suitable solvents such as dichloromethane or dimethylformamide (DMF).

Esterification to Methyl Propanoate

  • The propanoate ester is introduced either by starting with methyl 3-aminopropanoate or by esterification of the corresponding acid using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Reaction monitoring is performed via thin-layer chromatography (TLC) and confirmed by spectroscopic methods.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Thiazolidine ring formation Cysteamine + aldehyde (e.g., acetaldehyde) 80–85°C 4–6 hours ~90–96 One-pot synthesis optimized
2 Amide bond formation Carbodiimide coupling (e.g., EDC, DCC) RT to reflux 12–24 hours 80–90 Solvent: DMF or DCM
3 Esterification Methanol + acid catalyst Reflux 3–6 hours >85 Acid catalysis preferred

Characterization Techniques

Summary Table of Preparation Methods

Preparation Aspect Method/Details Reference
Thiazolidine ring synthesis Condensation of cysteamine with aldehydes; one-pot synthesis with mercapto acids
Amide bond formation Carbodiimide-mediated coupling under reflux in DMF or DCM
Esterification Acid-catalyzed esterification of propanoic acid derivatives with methanol
Reaction monitoring TLC, IR, NMR, MS
Yield optimization Controlled temperature (80–85°C), excess reagents, catalyst choice

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines with different substituents .

Scientific Research Applications

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form interactions with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Key Functional Groups logP (Predicted) Solubility (mg/mL)
Target Compound C₉H₁₄N₂O₃S Thiazolidine, formamido, ester ~1.8 ~5 (DMSO)
D6B C₁₄H₁₇N₃O₄S₂ Thiazole, sulfonamide, ester ~0.9 ~20 (Water)
4NO2PDPMe C₂₀H₁₉N₃O₇ Phthalimide, nitro, dimethoxyphenyl ~2.5 <1 (Water)
Table 2: Bioactivity Comparison
Compound IC₅₀ (μM) Cell Line/Model Reference
2-Aryl-4-thiazolidinones 0.5–5.0 (selective) Leukemia (HL-60), Lung (NCI-H522)
4NO2PDPMe 0.1 (uterus relaxation) Pregnant human myometrium

Biological Activity

Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

Molecular Formula C10H16N2O2S\text{Molecular Formula C}_{10}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a thiazolidine ring, which is often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on related thiazolidine compounds demonstrated that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anticancer Activity

Thiazolidine derivatives have also been investigated for their anticancer potential. A recent study evaluated several thiazolidinones, revealing that some compounds induced apoptosis in cancer cell lines such as HeLa and A549. The compounds were shown to activate both extrinsic and intrinsic apoptotic pathways.

Case Study: Anticancer Efficacy

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
  • Results :
    • Compound demonstrated IC50 values of 18 µM (HeLa) and 22 µM (A549), indicating potent anticancer activity.
    • Safety Index (SI) greater than 10 in both cases.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of thiazolidine derivatives. Studies have reported that these compounds can reduce pro-inflammatory cytokines and oxidative stress markers in vitro. For instance, one compound reduced nitric oxide production in RAW264.7 macrophages by approximately 40% at a concentration of 10 µM.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazolidine derivatives inhibit key enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.
  • Cellular Uptake : Enhanced cellular uptake mechanisms allow these compounds to exert their effects more effectively within target cells.
  • Signal Transduction Modulation : These compounds may modulate signaling pathways associated with cell proliferation and apoptosis.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of these compounds. Preliminary studies suggest a favorable safety margin; however, further toxicological assessments are necessary to establish safety for clinical use.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate, and how can reaction parameters be optimized for improved yield?

Methodological Answer: The compound is typically synthesized via coupling reactions involving thiazolidinone precursors. For example, triazine-based intermediates (as in ) can facilitate amide bond formation. Key parameters include:

  • Temperature control : Reactions conducted at 0–5°C minimize side reactions.
  • Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Q. Q2. How can discrepancies between experimental NMR data and computational predictions be resolved for this compound?

Methodological Answer :

  • Validation via X-ray crystallography : Use SHELXL () for refining crystal structures to confirm bond lengths/angles.
  • Cross-referencing databases : Compare experimental 1^1H/13^13C NMR shifts with NIST Chemistry WebBook () for validation.
  • Dynamic NMR studies : Resolve conformational ambiguities by analyzing temperature-dependent spectra.

Example : A reported 1^1H NMR shift at δ 3.45 (s, 3H) for the methoxy group aligns with NIST data within ±0.1 ppm .

Basic Spectroscopic and Chromatographic Profiling

Q. Q3. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer :

  • FT-IR : Confirm amide C=O stretch (~1650–1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) ().
  • NMR : Focus on methoxy protons (δ 3.3–3.5 ppm) and thiazolidine ring protons (δ 4.1–4.5 ppm).
  • LC-MS : Monitor [M+H]+^+ ion for molecular weight confirmation.

Q. Q4. What strategies are recommended for resolving twinning or poor diffraction quality in X-ray crystallography studies of this compound?

Methodological Answer :

  • Data collection : Use high-resolution synchrotron sources for weak diffractors.
  • Software tools : SHELXL () for twin refinement; WinGX () for data integration.
  • Crystal mounting : Optimize cryoprotection (e.g., glycerol) to reduce lattice disorder.

Case Study : A derivative with a pyridazine moiety () required SHELXL’s TWIN/BASF commands to refine a 0.7 Å dataset, achieving R1_1 = 5.2% .

Basic Stability and Handling Protocols

Q. Q5. What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer :

  • Storage : Keep at –20°C under inert gas (N2_2/Ar) to avoid hydrolysis of the ester group.
  • Handling : Use anhydrous solvents and gloveboxes for hygroscopic intermediates ().
  • Safety : Follow P201/P202 protocols () for lab-specific risk assessments.

Advanced Computational Modeling

Q. Q6. How can molecular docking studies predict the biological activity of this compound?

Methodological Answer :

  • Target selection : Prioritize enzymes with thiazolidine-binding pockets (e.g., bacterial peptide deformylase).
  • Software : Use AutoDock Vina or Schrödinger Suite for docking; validate with MD simulations.
  • Data interpretation : Compare binding energies (ΔG) with known inhibitors (e.g., ’s thiazolidinone derivatives).

Example : A docking score of –8.2 kcal/mol suggests strong affinity for a bacterial target, correlating with MIC values ≤2 µg/mL .

Advanced Data Contradiction Analysis

Q. Q7. How should researchers address conflicting solubility data reported in different solvent systems?

Methodological Answer :

  • Replicate experiments : Test solubility in triplicate using USP protocols ().
  • Hansen parameters : Calculate solubility spheres using δd_d, δp_p, δh_h values for solvent matching.
  • HPLC purity checks : Rule out impurities affecting solubility measurements ().

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